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molecular formula C21H23N3O2 B2967320 tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate CAS No. 1356863-57-4

tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate

Cat. No. B2967320
M. Wt: 349.434
InChI Key: PBVYPUCPGHHLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382236B2

Procedure details

tert-Butyl 4-(1-nitro-2-naphthylamino)phenylcarbamate (18.67 g, 49.21 mmol) was dissolved in tetrahydrofuran (180 mL) and methanol (180 mL), the mixture was added with platinum oxide (360 mg), and the mixture was stirred at room temperature for 2 hours under a hydrogen atmosphere. The catalyst was separated by filtration, then the solvent was evaporated under reduced pressure, and the residue was washed with methanol to give the title compound (15.67 g, yield 91%) as off-white crystals.
Quantity
18.67 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
360 mg
Type
catalyst
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][C:5]=1[NH:14][C:15]1[CH:20]=[CH:19][C:18]([NH:21][C:22](=[O:28])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[CH:17][CH:16]=1)([O-])=O>O1CCCC1.CO.[Pt]=O>[NH2:1][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][C:5]=1[NH:14][C:15]1[CH:20]=[CH:19][C:18]([NH:21][C:22](=[O:28])[O:23][C:24]([CH3:26])([CH3:25])[CH3:27])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
18.67 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC2=CC=CC=C12)NC1=CC=C(C=C1)NC(OC(C)(C)C)=O
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Name
Quantity
360 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=CC2=CC=CC=C12)NC1=CC=C(C=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.67 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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